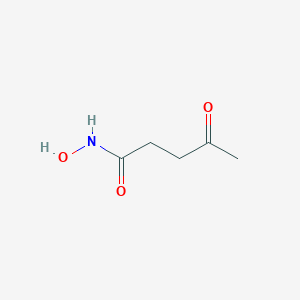
N-hydroxy-4-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-oxopentanamide, also known as 2-hydroxy-N-(2-oxopentan-4-yl)acetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes. In
Mecanismo De Acción
The mechanism of action of N-hydroxy-4-oxopentanamide involves the inhibition of HDACs. The compound binds to the active site of HDACs and prevents the removal of acetyl groups from histones, leading to the activation of gene transcription. This mechanism has been shown to have therapeutic effects in various diseases, as mentioned earlier.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-hydroxy-4-oxopentanamide have been studied extensively. Inhibition of HDACs by this compound has been shown to result in the activation of various genes involved in cell cycle regulation, DNA repair, and apoptosis. This leads to the inhibition of tumor growth and the induction of cell death in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, N-hydroxy-4-oxopentanamide has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-hydroxy-4-oxopentanamide in lab experiments is its ability to inhibit HDACs selectively. This compound has been shown to have a higher selectivity towards certain HDAC isoforms compared to other HDAC inhibitors. This makes it a valuable tool for studying the specific roles of HDAC isoforms in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-hydroxy-4-oxopentanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the use of N-hydroxy-4-oxopentanamide as a tool for studying the specific roles of HDAC isoforms in various biological processes is an area of interest for future research.
Métodos De Síntesis
N-hydroxy-4-oxopentanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-oxopentanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-hydroxy-4-oxopentanamide, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-hydroxy-4-oxopentanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs has been shown to have therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-hydroxy-4-oxopentanamide has been shown to inhibit HDACs and has potential as a therapeutic agent for these diseases.
Propiedades
Número CAS |
114983-43-6 |
|---|---|
Nombre del producto |
N-hydroxy-4-oxopentanamide |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
N-hydroxy-4-oxopentanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(7)2-3-5(8)6-9/h9H,2-3H2,1H3,(H,6,8) |
Clave InChI |
BBBJZDFCWMSCLS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NO |
SMILES canónico |
CC(=O)CCC(=O)NO |
Sinónimos |
Levulinohydroxamic acid (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



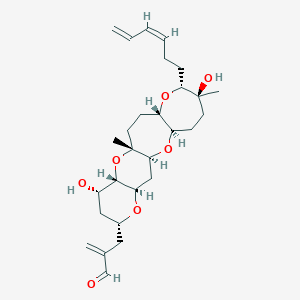
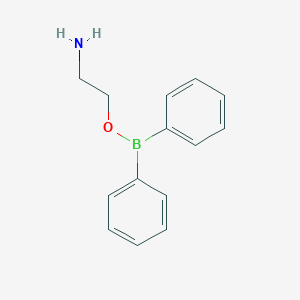
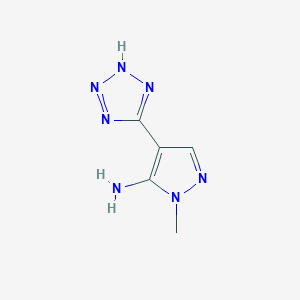
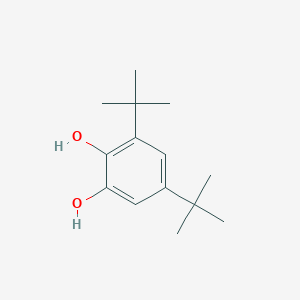
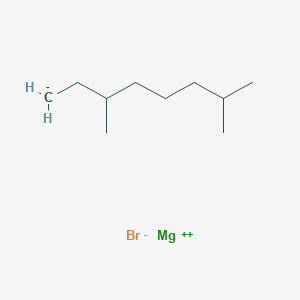
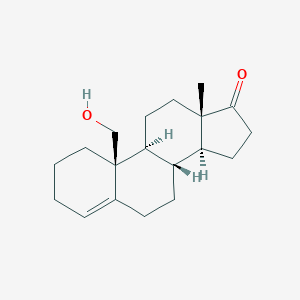
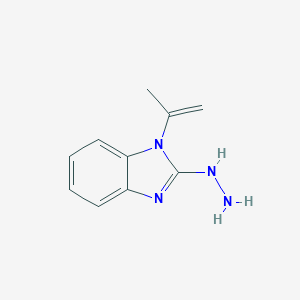
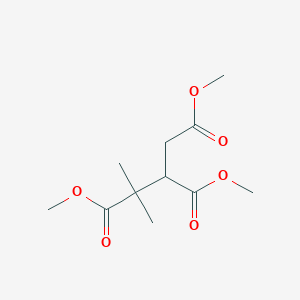
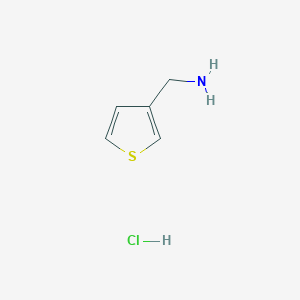
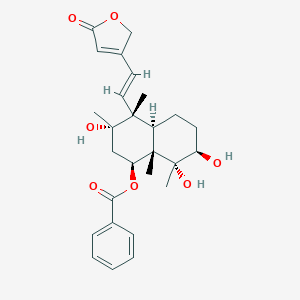
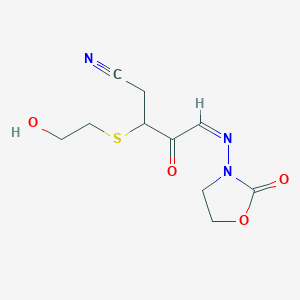
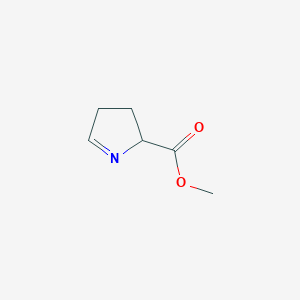
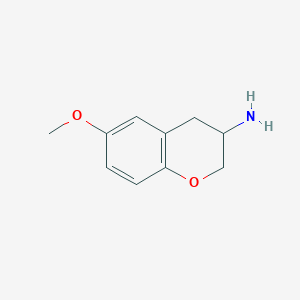
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)